2-[(2-Pyridin-4-ylethyl)thio]ethanol
Overview
Description
2-[(2-Pyridin-4-ylethyl)thio]ethanol is an organic compound with the molecular formula C₉H₁₃NOS and a molecular weight of 183.27 g/mol . It is characterized by the presence of a pyridine ring, an ethylthio group, and an ethanol moiety. This compound is often used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Pyridin-4-ylethyl)thio]ethanol typically involves the reaction of 2-bromoethyl pyridine with thiourea, followed by hydrolysis. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Pyridin-4-ylethyl)thio]ethanol undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ethylthio group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[(2-Pyridin-4-ylethyl)thio]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Pyridin-4-ylethyl)thio]ethanol involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Pyridin-4-ylethyl)thio]acetic acid
- **2-[(2-Pyridin-4-ylethyl)thio]propanoic acid
- **2-[(2-Pyridin-4-ylethyl)thio]butanoic acid
Uniqueness
2-[(2-Pyridin-4-ylethyl)thio]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanol moiety allows for additional hydrogen bonding interactions, enhancing its solubility and reactivity compared to similar compounds with different alkyl chains.
Properties
IUPAC Name |
2-(2-pyridin-4-ylethylsulfanyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c11-6-8-12-7-3-9-1-4-10-5-2-9/h1-2,4-5,11H,3,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSLGHONXIRODY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCSCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366112 | |
Record name | 2-{[2-(Pyridin-4-yl)ethyl]sulfanyl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78092-91-8 | |
Record name | 2-{[2-(Pyridin-4-yl)ethyl]sulfanyl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.